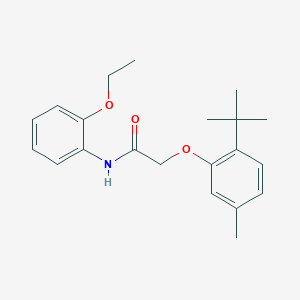

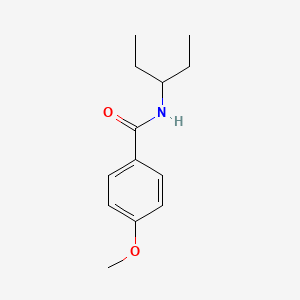

![molecular formula C20H15N5OS B5516705 4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516705.png)

4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole compounds like 4-[(3-Phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves multi-step reactions that are energetically feasible at room temperature. These reactions are generally exothermic, spontaneous, and favored in the forward direction, making the synthesis process efficient and accessible (Srivastava et al., 2016).

Molecular Structure Analysis

The molecular structure of triazole derivatives has been extensively studied using techniques like X-ray diffraction and density functional theory (DFT). These studies reveal intricate details about bond lengths, angles, and dihedral angles, which are crucial for understanding the compound's chemical behavior and reactivity (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole compounds engage in various chemical reactions, including aminomethylation and cyanoethylation, which are influenced by their nitrogen atoms. These reactions contribute to the compounds' biological activities, such as inhibiting cancer DNA methylation (Hakobyan et al., 2017).

Physical Properties Analysis

The physical properties of triazole derivatives, including solubility, melting point, and crystalline structure, are essential for their application in different fields. These properties are determined using various spectroscopic and analytical techniques, providing insights into the compounds' stability and reactivity under different conditions.

Chemical Properties Analysis

The chemical properties of triazole compounds, such as their reactivity, electronic structure, and potential as corrosion inhibitors, are closely related to their molecular structure. Studies using DFT methods and spectroscopic analyses have shed light on these properties, revealing the compounds' utility in applications ranging from corrosion inhibition to pharmaceuticals (Ansari et al., 2014).

Applications De Recherche Scientifique

Corrosion Inhibition

The Schiff’s bases derived from pyridyl substituted triazoles, including compounds similar to the one , have been investigated for their potential as corrosion inhibitors. Specifically, these compounds have demonstrated effectiveness in protecting mild steel from corrosion in hydrochloric acid solutions. The inhibition efficiency of these compounds is attributed to their adsorption onto the metal surface, forming a protective layer that significantly reduces the rate of corrosion. This adsorption behavior is well-described by the Langmuir adsorption isotherm, with potentiodynamic polarization data suggesting a mixed mode of corrosion inhibition. Theoretical calculations, including density functional theory (DFT) methods, have been employed to further understand the impact of molecular structure on inhibition efficiency, complemented by surface analysis techniques that confirm the formation of a protective film on the mild steel surface (Ansari, Quraishi, & Singh, 2014).

Antimicrobial Activity

Derivatives of 4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their antimicrobial activities. Research indicates that some newly synthesized triazole compounds, including variations of the specified chemical structure, show significant antimicrobial activity against a range of bacteria and fungi. This highlights the potential of these compounds in the development of new antimicrobial agents, with studies focusing on their synthesis, characterization, and the evaluation of their biological activities (Bayrak et al., 2009).

Biological and Pharmacological Applications

Investigations into the biological and pharmacological applications of triazole derivatives, including those structurally related to the chemical , have revealed a broad spectrum of activities. These compounds have been explored for their potential in treating various diseases, highlighting their significance in medicinal chemistry. Research encompasses the synthesis of triazole Schiff’s base derivatives and their evaluation for inhibitory kinetics on specific enzymes, suggesting their utility in the design of enzyme inhibitors with potential therapeutic applications. Furthermore, the synthesis and anticancer evaluation of triazole derivatives underscore their potential utility in developing new anticancer drugs, showcasing the versatility and therapeutic potential of these compounds (Yu et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

4-[(E)-(3-phenoxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5OS/c27-20-24-23-19(16-7-5-11-21-14-16)25(20)22-13-15-6-4-10-18(12-15)26-17-8-2-1-3-9-17/h1-14H,(H,24,27)/b22-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOMNLALNANNGC-LPYMAVHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5516636.png)

![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516657.png)

![N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5516665.png)

![3-ethyl-5-((2S)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5516671.png)

![N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)

![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5516720.png)

![1-(4-chlorobenzyl)-N'-[(4-oxo-4H-chromen-3-yl)methylene]-1H-pyrazole-3-carbohydrazide](/img/structure/B5516726.png)

![N-[2-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5516728.png)